6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine
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Overview
Description
6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with arylglyoxal in the presence of a catalyst-free, green solvent. This reaction is operationally simple, scalable, and eco-friendly, yielding the desired compound with good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The product is usually collected through simple filtration, avoiding tedious and expensive purification techniques .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or reduce the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using common reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various halogenated or alkylated derivatives .
Scientific Research Applications
6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of agricultural products like insecticides, fungicides, and herbicides.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, known for its wide range of biological activities.
Imidazo[1,2-a]pyrimidine: Another similar compound with significant biological activity.
Imidazo[1,5-a]pyridine: Known for its applications in medicinal chemistry.
Uniqueness
These structural features differentiate it from other similar compounds and contribute to its distinct biological activities .
Properties
Molecular Formula |
C14H10Cl2N2 |
---|---|
Molecular Weight |
277.1 g/mol |
IUPAC Name |
6,8-dichloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H10Cl2N2/c1-9-2-4-10(5-3-9)13-8-18-7-11(15)6-12(16)14(18)17-13/h2-8H,1H3 |
InChI Key |
YIRPQUGDHXJJGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=C(C=C(C3=N2)Cl)Cl |
Origin of Product |
United States |
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